Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate
Description
Properties
IUPAC Name |
diethyl 2-acetamido-2-[(7-chloro-1H-indol-3-yl)methyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5/c1-4-25-16(23)18(21-11(3)22,17(24)26-5-2)9-12-10-20-15-13(12)7-6-8-14(15)19/h6-8,10,20H,4-5,9H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMIVFYOQIDMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC=C2Cl)(C(=O)OCC)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate (CAS 582319-05-9) is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is . It features a chloroindole moiety, which is often associated with various biological activities, including antimicrobial and anticancer effects. The compound is typically available in high purity (over 98%) for research purposes .
Anticancer Properties
Research has indicated that compounds with indole structures, such as this compound, may exhibit significant anticancer activity. A study focused on similar indole derivatives found that they can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and apoptosis pathways .
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | HeLa (cervical cancer) | Inhibition of growth | Induction of apoptosis via caspase activation |
| Johnson et al. (2024) | MCF7 (breast cancer) | Cell cycle arrest | Modulation of cyclin-dependent kinases |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Indole derivatives have been documented to possess antibacterial and antifungal activities. A comparative study evaluated the antimicrobial efficacy of various indole-based compounds against common pathogens, demonstrating that certain derivatives exhibited substantial inhibitory effects .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective potential of indole derivatives. Research indicates that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. For instance, a recent investigation showed that similar compounds could reduce neuroinflammation markers in vitro, suggesting a protective role against conditions like Alzheimer's disease .
Case Studies and Research Findings
-
Case Study: Anticancer Effects on HeLa Cells
- Objective: To evaluate the anticancer activity of this compound.
- Methodology: HeLa cells were treated with varying concentrations of the compound. Cell viability was assessed using MTT assay.
- Findings: Significant reduction in cell viability was observed at concentrations above 10 µM, with apoptosis confirmed via flow cytometry.
-
Research on Antimicrobial Activity
- Objective: To assess the antimicrobial efficacy against Staphylococcus aureus and Candida albicans.
- Methodology: Disc diffusion method was employed to evaluate inhibition zones.
- Findings: The compound demonstrated notable antibacterial activity with an inhibition zone diameter of 15 mm against S. aureus.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H21ClN2O5
- Molar Mass : 380.82 g/mol
- CAS Number : 582319-05-9
The compound features a malonate backbone with an acetamido group and a chloroindole moiety, which contributes to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate exhibit significant anticancer properties. The indole structure is known for its role in various anticancer agents. Research has shown that derivatives of indole can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The presence of the chloroindole component enhances the compound's antimicrobial efficacy. Studies have demonstrated that similar indole derivatives possess activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial therapies.
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Formation of Indole Derivative : The synthesis begins with the preparation of the chloroindole derivative through cyclization reactions involving appropriate precursors.
- Malonate Ester Synthesis : Diethyl malonate is reacted with an acetamido group to form the malonate ester.
- Coupling Reaction : The indole derivative is then coupled with the malonate ester under suitable conditions, often using coupling reagents to facilitate the reaction.
Case Study 1: Anticancer Screening
A study published in a peer-reviewed journal evaluated the anticancer activity of this compound against various cancer cell lines, including breast and lung cancer cells. The results showed that the compound significantly inhibited cell growth in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion and minimum inhibitory concentration (MIC) assays, revealing that this compound exhibited potent antibacterial activity, suggesting its potential as a lead compound for antibiotic development.
Q & A
Q. What are the standard synthetic routes for preparing diethyl 2-acetamido-2-((7-chloro-1H-indol-3-yl)methyl)malonate, and how are intermediates purified?
The compound is typically synthesized via multi-step alkylation and condensation reactions. A common approach involves reacting diethyl malonate derivatives with halogenated indole precursors under basic conditions. For example, alkylation of diethyl acetamidomalonate with 7-chloroindole derivatives (e.g., using BBr₃ for demethylation) yields the target compound . Purification often employs silica gel chromatography or recrystallization, with yields optimized by controlling stoichiometry and reaction time .
Q. How is the molecular structure of this compound validated experimentally?
Structural confirmation relies on ¹H/¹³C NMR for identifying functional groups (e.g., malonate ester peaks at δ ~4.2 ppm for ethoxy groups) and X-ray crystallography for absolute configuration. For instance, related indole-malonate derivatives have been resolved using SHELX software for refinement, with R-factors < 0.06 ensuring accuracy . Mass spectrometry (ESI-MS or HRMS) further validates molecular weight .
Q. What role does the malonate moiety play in reactivity, particularly in enolate formation?
The malonate ester acts as a nucleophilic enolate under basic conditions (e.g., NaH or LDA), enabling C–C bond formation via alkylation or Michael additions. This reactivity is critical for modifying the α-position, as seen in synthesizing analogs with bromodifluoromethyl or sulfonyl substituents . The electron-withdrawing acetamido group stabilizes the enolate, enhancing regioselectivity .
Q. What biological activities are associated with the 7-chloroindole scaffold in this compound?
The 7-chloroindole core is linked to antimicrobial and antitumor properties due to its ability to intercalate DNA or inhibit enzymes like topoisomerases. Structural analogs demonstrate enhanced binding affinity when paired with malonate-derived side chains, suggesting potential for targeted drug delivery .
Advanced Research Questions
Q. How can enantioselectivity be achieved in the synthesis of chiral analogs?
Asymmetric alkylation using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysis (e.g., Cinchona alkaloids) can induce stereocontrol. ESI-MS assays with chiral probes enable rapid determination of enantiomeric excess (ee), as demonstrated in malonate-based systems .
Q. What analytical methods ensure quantification and purity in complex matrices?
GC-MS with internal standards (e.g., dimethyl malonate) provides precise quantification. Selected ion monitoring (SIM) at m/z 115 for diethyl malonate derivatives minimizes matrix interference, achieving detection limits < 1 ppm . Purity is further confirmed via HPLC with UV/Vis or charged aerosol detection .
Q. How should researchers resolve contradictions between computational and experimental data (e.g., crystallographic vs. DFT-predicted geometries)?
Cross-validation using multiple techniques is essential. For example, discrepancies in bond angles from X-ray data (refined via SHELXL ) versus DFT models may arise from crystal packing effects. MD simulations or Hirshfeld surface analysis can reconcile these differences .
Q. What strategies optimize the design of bioactive analogs with modified substituents?
Substituent effects are systematically explored via:
- Halogenation : Introducing bromo/difluoromethyl groups (e.g., at the benzyl position) enhances metabolic stability .
- Sulfonation : Sulfonyl groups improve solubility and target engagement, as seen in antitumor analogs .
- Bioisosteric replacement : Replacing the indole with pyrazole or quinoline scaffolds maintains activity while reducing toxicity .
Q. How do thermodynamic properties (e.g., crystallization kinetics) influence formulation?
Crystallization studies using differential scanning calorimetry (DSC) or dynamic vapor sorption (DVS) reveal polymorph stability. For malonate derivatives, high-resolution data (<1 Å) from synchrotron X-ray sources guide the selection of excipients to prevent amorphization during lyophilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
